
Bimu 8
Overview
Description
BIMU 8, also known as N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]-2-oxo-3-(propan-2-yl)-2,3-dihydro-1H-benzimidazole-1-carboxamide hydrochloride, is a compound that acts as a selective agonist for the 5-hydroxytryptamine 4 receptor . This compound is notable for its ability to increase the rate of respiration by activating the pre-Botzinger complex in the brain stem .
Mechanism of Action
Target of Action
Bimu 8 is a drug that primarily targets the 5-HT4 receptor, a member of the seven transmembrane spanning G-protein-coupled family of receptors . The 5-HT4 receptor is positively coupled to adenylate cyclase . It exists in two isoforms, 5-HT4S and 5-HT4L . The primary role of this receptor is to regulate mood, anxiety, and cognition .
Mode of Action
this compound acts as a selective 5-HT4 receptor agonist . It binds to the receptors in a mechanism different from that of the endogenous ligand 5-HT . The main action of this compound is to increase the rate of respiration by activating an area of the brain stem known as the pre-Botzinger complex .
Biochemical Pathways
The activation of the 5-HT4 receptor by this compound leads to an increase in the intracellular cAMP . This, in turn, affects various biochemical pathways and their downstream effects. For instance, it has been suggested that 5-HT4 receptor agonists play a role in learning and memory . This compound was found to increase conditioned responses in mice, suggesting its potential use for improving memory in humans .
Pharmacokinetics
The bioavailability of 5-ht4 agonists in the brain is a crucial factor in eliciting their effects .
Result of Action
The activation of the 5-HT4 receptor by this compound results in various molecular and cellular effects. For instance, it significantly reduces the K+ current in colliculi neurons . In neurons, this compound increases the EPSP amplitude without altering the membrane potential . Moreover, this compound has been shown to be effective in counteracting the respiratory depression caused by the potent opioid fentanyl in rats .
Action Environment
The action of 5-ht4 agonists, including this compound, may be influenced by various factors such as the specific subtype of the 5-ht4 receptor activated, functional selectivity, and the potency or bioavailability of the agonist in the brain .
Biochemical Analysis
Biochemical Properties
Bimu 8 plays a significant role in biochemical reactions, particularly those involving the 5-HT4 receptor . It interacts with enzymes, proteins, and other biomolecules, primarily through its action as a 5-HT4 receptor agonist . The nature of these interactions involves the binding of this compound to the 5-HT4 receptor, which triggers a series of biochemical reactions .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by interacting with the 5-HT4 receptor, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been found to increase the rate of respiration in cells by activating the pre-Botzinger complex in the brain stem .
Molecular Mechanism
The mechanism of action of this compound involves its binding to the 5-HT4 receptor . This binding interaction leads to the activation of the receptor, which can result in changes in gene expression and enzyme activity . The exact molecular mechanism is complex and involves a series of biochemical reactions triggered by the activation of the 5-HT4 receptor .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in metabolic pathways related to the 5-HT4 receptor . It interacts with enzymes and cofactors associated with these pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve its interaction with the 5-HT4 receptor .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are related to its interaction with the 5-HT4 receptor .
Preparation Methods
The synthesis of BIMU 8 involves several steps. One common synthetic route includes the reaction of 8-methyl-8-azabicyclo[3.2.1]octan-3-one with 2-oxo-3-(propan-2-yl)-2,3-dihydro-1H-benzimidazole-1-carboxamide under specific conditions The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide and catalysts to facilitate the reaction
Chemical Reactions Analysis
BIMU 8 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
BIMU 8 has several scientific research applications:
Chemistry: It is used as a reference compound for studying the properties and reactions of 5-hydroxytryptamine 4 receptor agonists.
Biology: this compound is used to investigate the role of 5-hydroxytryptamine 4 receptors in various biological processes, including respiration and memory.
Medicine: Research has shown that this compound can counteract respiratory depression caused by opioid analgesics without affecting their painkilling properties. This makes it a potential candidate for combination therapy with opioids.
Comparison with Similar Compounds
BIMU 8 is unique among 5-hydroxytryptamine 4 receptor agonists due to its ability to counteract opioid-induced respiratory depression without affecting the analgesic effects of opioids . Similar compounds include:
Mosapride: Another 5-hydroxytryptamine 4 receptor agonist, but it does not reduce respiratory depression.
Tegaserod: A 5-hydroxytryptamine 4 receptor agonist used for gastrointestinal disorders, also does not affect respiratory depression.
Zacopride: Similar to this compound, zacopride can inhibit respiratory depression, suggesting a specific subtype of 5-hydroxytryptamine 4 receptor involvement.
This compound’s unique properties make it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2.ClH/c1-12(2)22-16-6-4-5-7-17(16)23(19(22)25)18(24)20-13-10-14-8-9-15(11-13)21(14)3;/h4-7,12-15H,8-11H2,1-3H3,(H,20,24);1H/t13?,14-,15+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYXXIUVFVOJCX-XZPOUAKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N(C1=O)C(=O)NC3CC4CCC(C3)N4C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2N(C1=O)C(=O)NC3C[C@H]4CC[C@@H](C3)N4C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80895072 | |
| Record name | BIMU 8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80895072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134296-40-5 | |
| Record name | BIMU-8 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134296405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BIMU 8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80895072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Bimu 8?
A1: this compound acts primarily as an agonist at the 5-HT4 receptor subtype. [, , , ] This means it binds to the receptor and activates it, mimicking the effects of serotonin at this specific subtype.
Q2: What are the downstream effects of this compound activating the 5-HT4 receptor?
A2: Activation of the 5-HT4 receptor by this compound triggers a cascade of intracellular events, primarily through the G protein-coupled receptor pathway. These effects vary depending on the tissue and include:
- Enhanced acetylcholine release in the brain: This may contribute to its procognitive effects. []
- Facilitation of cholinergic neuromuscular transmission in the gastrointestinal tract: This underlies its prokinetic properties, enhancing gastrointestinal motility. [, ]
- Relaxation of smooth muscle in the pulmonary vein: This suggests a potential role in cardiovascular regulation. []
- Modulation of GABA release in the hippocampus: This indicates involvement in complex neuronal signaling pathways. []
Q3: Does this compound exhibit any activity at other serotonin receptor subtypes?
A3: While this compound demonstrates high selectivity for the 5-HT4 receptor, some studies suggest it may interact with other subtypes at higher concentrations. For instance, one study found that this compound, at a concentration of 500 µg/rat, increased basal ascorbic acid release in the rat striatum, which was not affected by the 5-HT4 antagonist, DAU 6285. [] This indicates potential activity at other serotonin receptor subtypes, though further investigation is needed.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C20H27N5O2·HCl, and its molecular weight is 405.9 g/mol.
Q5: How do structural modifications of this compound affect its activity and selectivity for the 5-HT4 receptor?
A5: Research on structurally similar compounds provides insights into the structure-activity relationship of this compound. For example, the presence of an isopropyl substituent at the 3-position of the benzimidazole ring seems crucial for its partial agonist activity at the 5-HT4 receptor. [] Modifications to the piperazine moiety and alkylene spacer also influence its affinity and activity profile.
Q6: What in vitro models have been used to study the effects of this compound?
A6: Various in vitro models, including:
- Isolated tissue preparations: These include guinea pig ileum [, ], rat esophagus [], and sheep pulmonary vein [] to assess its effects on smooth muscle contractility.
- Cell culture systems: Mouse colliculi neurons [] were used to investigate its influence on K+ currents.
- Human intestinal epithelium enriched in L-cells: This model was utilized to assess its ability to stimulate GLP-1 secretion. []
Q7: What are the main in vivo findings regarding this compound's effects on the central nervous system?
A7: In vivo studies in rodents revealed that this compound:
- Facilitates acetylcholine release in the rat frontal cortex: This suggests a potential role in cognitive enhancement. []
- Exhibits procognitive effects in the mouse passive avoidance test, reversing amnesia induced by scopolamine, dicyclomine, and hypoxia: This further supports its potential in memory disorders. []
- Modulates GABA release in the guinea pig hippocampus, indicating complex interactions within neuronal circuits. []
Q8: Has this compound demonstrated efficacy in any animal models of disease?
A8: this compound has shown promising results in animal models of:
- Parkinson's disease: Both activation and blockade of 5-HT4 receptors in the lateral habenula, potentially mediated by this compound, improved working memory in unilateral 6-hydroxydopamine-lesioned rats. [, ]
- Respiratory compromise: In a goat model, this compound attenuated etorphine-induced respiratory compromise. []
Q9: What are the implications of species differences in 5-HT4 receptor pharmacology for the development of this compound as a therapeutic agent?
A10: While this compound generally exhibits a consistent pharmacological profile across different species, some studies highlight potential variations. For instance, one study observed a lower potency of this compound in the human isolated detrusor muscle compared to other peripheral tissues. [] Understanding and addressing these species differences are crucial for translating preclinical findings to clinical applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


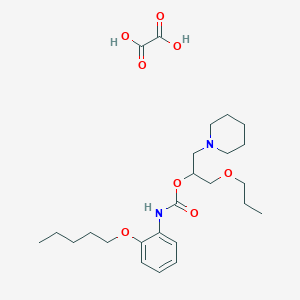
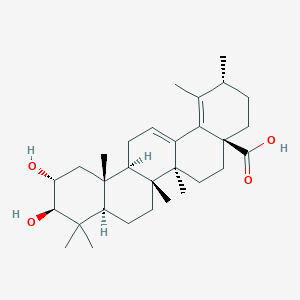

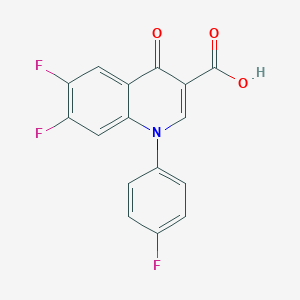
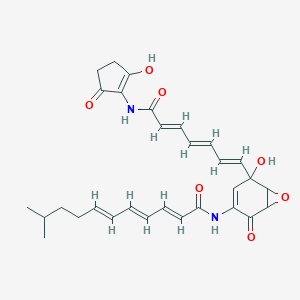


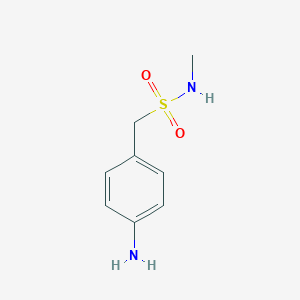
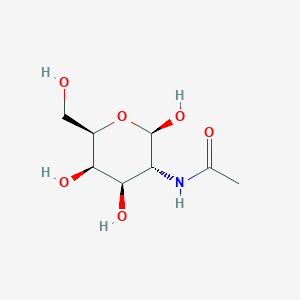

![4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B138931.png)
![9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[3-oxo-3-(tritylamino)propyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B138934.png)
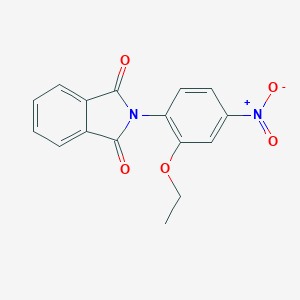
![2-[(2-Aminophenyl)carbamothioylamino]acetic acid](/img/structure/B138938.png)
